1-deoxy-D-xylulose
Overview
Description
1-deoxy-D-xylulose (also known as DXP) is a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis . It is involved in the biosynthesis of terpenoids, which are the most abundant secondary metabolites in plants . The compound has a molecular formula of C5H10O4 .
Synthesis Analysis
The synthesis of this compound is catalyzed by the enzyme this compound-5-phosphate synthase (DXS), which is the first rate-limiting enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . DXS catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form DXP .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-carbon skeleton. The 3D structure of the enzyme DXS that synthesizes DXP has been identified by template-based in silico homology modelling method .
Chemical Reactions Analysis
In the MEP pathway, DXS catalyzes the conversion of pyruvate and D-GAP into DXP . This reaction is the first committed step in the MEP pathway .
Physical And Chemical Properties Analysis
This compound is a stable and conservative compound . It has a molecular weight of 134.13 g/mol and a density of 1.2±0.1 g/cm3 .
Scientific Research Applications
Incorporation into Plant Metabolites
1-deoxy-D-xylulose, when labeled with isotopes, has been shown to incorporate into various plant metabolites, particularly monoterpenoids and carotenoids. This includes its incorporation into menthone, menthol, menthofuran, eucalyptol, pulegone, geraniol, thymol, carotene, and phytol in higher plants. However, the rate of incorporation is lower compared to its incorporation into carotene and phytol (Sagner et al., 1998).
Synthesis of Analogues for Antimetabolites
The synthesis of 1-fluoro- and 1,1-difluoro- analogues of this compound has been reported, highlighting its potential as antimetabolites of bacterial this compound metabolism. This showcases its application in exploring alternatives to traditional metabolic pathways (Bouvet & O'Hagan, 1999).
Role in Non-mevalonate Pathway of Terpenoid Biosynthesis
This compound plays a significant role in the non-mevalonate pathway of terpenoid biosynthesis. This has been demonstrated through studies showing phosphorylation of this compound by D-xylulokinase of Escherichia coli, thereby facilitating its conversion into this compound 5-phosphate, a precursor for the biosynthesis of terpenoids, thiamine, and pyridoxal (Wungsintaweekul et al., 2001).
Enzymatic Preparations and Syntheses
There has been significant research into the enzymatic preparation of isotope-labeled this compound 5-phosphate, which is crucial for biosynthetic studies towards terpenoids and prenylated compounds following the Rohmer pathway. This includes studies demonstrating efficient synthetic methods and labeling techniques for this compound (Hecht et al., 2001).
Applications in Drug Design
The unique biosynthetic pathway of this compound in bacteria and plants, particularly its role in the non-mevalonate pathway to isopentenyl diphosphate, has made enzymes like this compound-5-phosphate reductoisomerase targets for drug design. This is evident from structural studies that provide insights into catalysis and potential inhibition strategies for bacterial infections (Henriksson et al., 2007).
Mechanism of Action
Target of Action
1-Deoxy-D-xylulose primarily targets two proteins: This compound 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase . These proteins play crucial roles in the non-mevalonate pathway, which is essential for the biosynthesis of terpenoids .
Mode of Action
This compound interacts with its targets to facilitate the synthesis of terpenoids. It acts as an intermediate in the non-mevalonate pathway . The exact molecular interactions between this compound and its targets are still under investigation.
Biochemical Pathways
This compound is involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . This pathway is distinct from the mevalonate pathway found in animals, fungi, and archaea . The MEP pathway is responsible for the synthesis of isoprenoids, a class of compounds that includes terpenoids .
Pharmacokinetics
It’s known that it’s a metabolite of the non-mevalonate pathway, generally found in prokaryotes . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in the production of terpenoids, which are the most abundant secondary metabolites in plants . Terpenoids play essential roles in plant respiration, photosynthesis, growth, and development . They also mediate several other biological processes, such as resistance to various biotic and abiotic stresses, volatile emission for attracting pollinators in reproductive processes, and intracellular signal transduction .
Action Environment
The action of this compound is influenced by environmental factors. For example, in tomatoes, the expression of the DXS gene, which is involved in the synthesis of this compound, can respond to exposure to methyl jasmonate . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions.
Future Directions
The enzyme DXS and its product DXP are potential targets for the development of new antibiotics and herbicides . Further studies are needed to better understand the molecular mechanisms underlying the roles of DXS in biological processes . Moreover, clarifying the X-ray diffraction structure of DXS from plants remains a major issue to be addressed .
properties
IUPAC Name |
(3S,4R)-3,4,5-trihydroxypentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUZJYCAXLYZEE-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]([C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209046 | |
Record name | 1-Deoxy-2-pentulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60299-43-6 | |
Record name | 1-Deoxy-2-pentulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-2-pentulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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